1-[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanamine
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Overview
Description
“1-[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanamine” is a chemical compound with the CAS Number: 1017428-33-9 . It has a molecular weight of 210.71 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15ClN2/c12-10-2-1-3-11(6-10)14-5-4-9(7-13)8-14/h1-3,6,9H,4-5,7-8,13H2 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 210.71 .Scientific Research Applications
Anticonvulsant Potential
A study revealed the synthesis of Schiff bases like N-(2-chlorobenzylidene)(pyridin-3-yl) methanamine, exhibiting significant anticonvulsant activity in various models, suggesting potential use in seizure management (Pandey & Srivastava, 2011).
Catalytic Applications
Research on 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, which underwent C–H bond activation to form unsymmetrical NCN′ pincer palladacycles, demonstrated good catalytic activity and selectivity, suggesting applications in catalysis (Roffe et al., 2016).
Electro-Optic Materials
The synthesis of heterocycle-based derivatives like 1-(pyridin-4-yl)-2-[(N-methylpyrrol-2-yl)-5-methylenediethanolamine]ethene indicated their potential as electro-optic materials, particularly in nonlinear optical/electro-optic multilayers (Facchetti et al., 2003).
Photocytotoxicity in Medical Imaging
Iron(III) complexes with compounds like phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine showed significant photocytotoxicity in red light and were effective for cellular imaging, indicating their potential in medical diagnostics and therapy (Basu et al., 2014).
Anticancer Activity
New palladium (Pd)II and platinum (Pt)II complexes from Schiff base ligands, including R-(pyridin-2-yl)methanamine, demonstrated potent anticancer activity against various human cancer cell lines, suggesting their potential as therapeutic agents in oncology (Mbugua et al., 2020).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H318, H332, H335 . These codes indicate various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . This suggests that it may interact with a variety of biological targets.
Mode of Action
Compounds with a pyrrolidine ring are known to interact with their targets in a variety of ways, including binding to receptors, inhibiting enzymes, or modulating ion channels .
Biochemical Pathways
Given the structural similarity to other pyrrolidine-containing compounds, it may influence a range of biochemical processes .
Pharmacokinetics
The presence of the pyrrolidine ring may influence its pharmacokinetic properties, as this structure is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage .
Result of Action
Based on the structural similarity to other pyrrolidine-containing compounds, it may have a range of biological effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanamine . .
Properties
IUPAC Name |
[1-(2-chlorophenyl)pyrrolidin-3-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-10-3-1-2-4-11(10)14-6-5-9(7-13)8-14/h1-4,9H,5-8,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOIUMRCHZQPDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952959-64-7 |
Source
|
Record name | [1-(2-chlorophenyl)pyrrolidin-3-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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